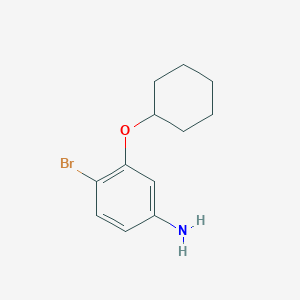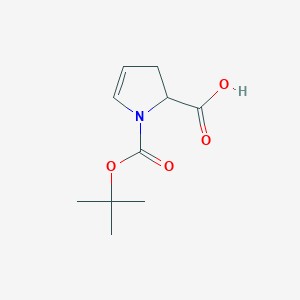
2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide is a chemical compound characterized by the presence of trifluoromethyl, hydroxymethyl, and iodophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide typically involves the reaction of 4-(hydroxymethyl)-2-iodoaniline with 2,2,2-trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of 2,2,2-Trifluoro-N-(4-carboxy-2-iodophenyl)acetamide.
Reduction: Formation of 2,2,2-Trifluoro-N-(4-(hydroxymethyl)phenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxymethyl group can form hydrogen bonds with target proteins, while the iodophenyl group can participate in halogen bonding and other non-covalent interactions. These combined effects can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-N-(4-(hydroxymethyl)benzyl)acetamide
- 2,2,2-Trifluoro-N-(4-(hydroxymethyl)phenyl)acetamide
- 2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-fluorophenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(4-(hydroxymethyl)-2-iodophenyl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which is not possible with other halogens like fluorine or chlorine. This can lead to unique interactions with biological targets and potentially novel therapeutic applications.
Eigenschaften
CAS-Nummer |
774238-72-1 |
|---|---|
Molekularformel |
C9H7F3INO2 |
Molekulargewicht |
345.06 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[4-(hydroxymethyl)-2-iodophenyl]acetamide |
InChI |
InChI=1S/C9H7F3INO2/c10-9(11,12)8(16)14-7-2-1-5(4-15)3-6(7)13/h1-3,15H,4H2,(H,14,16) |
InChI-Schlüssel |
FWVANFIVSLWMPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CO)I)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate](/img/structure/B12090354.png)

![Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12090356.png)


![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)


![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)
![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)
![1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)



